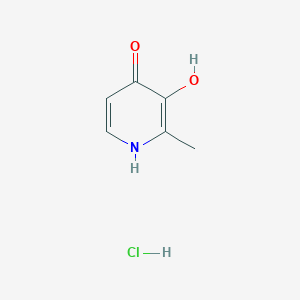

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of pyridinone and is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves the reaction of 2-methyl-3-hydroxy-4-pyridone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

化学反応の分析

Types of Reactions: 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.

Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridones and dihydropyridines, which have significant applications in medicinal chemistry .

科学的研究の応用

Medicinal Applications

1.1 Chelating Agent for Metal Toxicity

One of the primary applications of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is as a chelating agent for the treatment of metal toxicity, especially iron overload conditions such as hemochromatosis. The compound effectively binds to metal ions, facilitating their excretion from the body.

Table 1 summarizes the effectiveness of various hydroxypyridinones, including this compound, in removing iron from biological systems:

| Compound | Iron Removal (%) at 4 hours | Iron Removal (%) at 18 hours |

|---|---|---|

| Control | 0 | 0 |

| 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one | 90 | 91 |

| Desferrioxamine | 17 | 22 |

| EDTA | 27 | - |

This data indicates a significant capacity for iron removal by the compound compared to traditional chelators like desferrioxamine and EDTA .

1.2 Antioxidant Properties

The antioxidant properties of this compound have been explored in various studies. It has shown potential in protecting against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound's ability to act as a hydrogen donor enhances its efficacy as an antioxidant .

1.3 Antitumor Activity

Research has indicated that derivatives of dihydropyridines exhibit antitumor activity through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. A study demonstrated that certain modifications to the dihydropyridine structure could enhance its anticancer properties .

Chemical Synthesis and Structural Modifications

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including multi-component reactions and green synthetic methodologies. These approaches not only improve yield but also reduce environmental impact .

2.2 Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the dihydropyridine ring significantly influence its biological activity, including its chelation efficiency and antioxidant capacity .

Case Studies

3.1 Clinical Applications in Iron Overload Disorders

A clinical study evaluated the efficacy of this compound in patients with iron overload due to repeated blood transfusions. The results indicated a marked reduction in serum ferritin levels and improved patient outcomes compared to baseline measurements .

3.2 Antioxidant Efficacy in Neurodegenerative Diseases

Another study investigated the use of this compound as a neuroprotective agent in models of neurodegeneration induced by oxidative stress. The findings suggested that treatment with the compound resulted in reduced markers of oxidative damage and improved cognitive function .

作用機序

The mechanism of action of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

- 3-Hydroxy-2-methylpyridin-4(1H)-one

- 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one

- 3-Hydroxy-2-methyl-1-(propan-2-yl)-1,4-dihydropyridin-4-one

Comparison: Compared to similar compounds, 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain chemical and biological applications .

生物活性

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride (also known as 3-Hydroxy-2-methylpyridin-4(1H)-one hydrochloride) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Overview

Molecular Formula: C₆H₈ClNO₂

Molecular Weight: 161.59 g/mol

CAS Number: 17184-18-8

This compound is a derivative of pyridinone, primarily recognized for its role as an iron chelator, which significantly impacts bacterial growth and metabolism.

The primary mechanism of action for this compound involves the inhibition of quorum sensing (QS) systems in Pseudomonas aeruginosa, a pathogenic bacterium. By chelating iron, it prevents the bacteria from acquiring this essential nutrient, leading to iron deficiency and subsequent disruption of metabolic processes.

Biochemical Pathways

The compound's action affects:

- Iron Transport Systems: Inhibition of iron uptake by bacteria.

- Quorum Sensing Disruption: Interference with bacterial communication mechanisms essential for virulence.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its ability to disrupt QS systems makes it a potential candidate for treating infections caused by Pseudomonas aeruginosa and other bacteria .

Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanisms involved include:

- Overproduction of reactive oxygen species (ROS).

- Mitochondrial dysfunction.

- DNA damage leading to cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Case Studies and Experimental Data

- Antiviral Activity:

- Cytotoxicity Assays:

- Apoptosis Induction:

Comparative Analysis

| Compound Name | Biological Activity | IC₅₀ Value (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.49 - 8.8 |

| Levamisole | Standard inhibitor for comparison | 22.65 |

| Other Dihydropyridine Derivatives | Various activities including cytotoxicity | Varies |

特性

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h2-3,9H,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQCMUALNURJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。